molecular formula C18H16N2O5 B14738981 ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate CAS No. 6329-31-3

ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B14738981
CAS No.: 6329-31-3
M. Wt: 340.3 g/mol
InChI Key: LMWWOVAHHAUGDN-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a benzamido group, a nitrophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with benzamide and 2-nitrobenzaldehyde. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction mixture is refluxed in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of the nitrophenyl group: Formation of the corresponding amino derivative.

    Reduction of the enone moiety: Formation of the corresponding alcohol.

    Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its nitrophenyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

Uniqueness

Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzamido group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

6329-31-3

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C18H16N2O5/c1-2-25-18(22)15(19-17(21)13-8-4-3-5-9-13)12-14-10-6-7-11-16(14)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b15-12+

InChI Key

LMWWOVAHHAUGDN-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.